REACTION_CXSMILES
|
[C:1]1([C:7]#[C:8][C:9](OC)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Na].[C:14]([NH:17][NH2:18])([NH2:16])=[NH:15].Cl>CO>[NH2:16][C:14]1[N:15]=[C:9]([C:8]#[C:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[NH:18][N:17]=1 |f:2.3,^1:12|
|
Name
|
compound
|
Quantity
|
5.63 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C#CC(=O)OC
|
Name
|
|
Quantity
|
3.29 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
aminoguanidine hydrochloride
|
Quantity
|
15.8 g
|
Type
|
reactant
|
Smiles
|
C(=N)(N)NN.Cl
|
Name
|
|
Quantity
|
85 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NNC(=N1)C#CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.87 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |